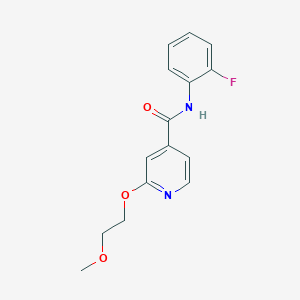
N-(2-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H15FN2O3 and its molecular weight is 290.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16FNO3
- Molecular Weight : 277.29 g/mol
- IUPAC Name : this compound
This structure features a pyridine ring, a carboxamide group, and an ether functional group, which contribute to its biological properties.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer progression. The presence of the pyridine ring is crucial for binding to the active sites of these enzymes, which are pivotal in cell signaling pathways related to proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
- Kinase Inhibition :
Additional Pharmacological Activities
Apart from its anticancer effects, this compound has also been investigated for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further investigations are required to elucidate this aspect fully.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating a broad spectrum of biological activity.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 1.5 | Apoptosis induction, G0/G1 arrest |
| Anticancer | MCF-7 | 3.0 | c-Met kinase inhibition |
| Anticancer | HeLa | 5.0 | EGFR inhibition |
| Anti-inflammatory | TBD | TBD | TBD |
| Antimicrobial | TBD | TBD | TBD |
Case Study 1: Inhibition of c-Met Kinase
A study conducted by researchers at Cancer Research UK demonstrated that this compound effectively inhibits c-Met kinase activity with an IC50 value comparable to established inhibitors used in clinical settings. This finding supports its potential as a therapeutic agent for cancers characterized by c-Met overexpression.
Case Study 2: Apoptotic Mechanisms
In another investigation, the apoptotic effects of this compound were assessed using A549 lung cancer cells. The results indicated a marked increase in caspase-3 activity post-treatment, confirming that the compound triggers apoptosis through intrinsic pathways.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-5-3-2-4-12(13)16/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMAHEGYXBCPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














